molecular formula C17H17NO3S B12172099 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B12172099
M. Wt: 315.4 g/mol
InChI Key: ILZDSBHKTDUCOC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is a heterocyclic compound featuring a benzothiazine core fused with a ketone (ethanone) group and a 2-methoxyphenoxy substituent. The benzothiazine moiety is a six-membered ring containing sulfur and nitrogen, which confers unique electronic and steric properties.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C17H17NO3S/c1-20-14-7-3-4-8-15(14)21-12-17(19)18-10-11-22-16-9-5-2-6-13(16)18/h2-9H,10-12H2,1H3

InChI Key

ILZDSBHKTDUCOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amines, Aldehydes, and Thiosalicylic Acid

A widely reported method for benzothiazinone synthesis involves the reaction of aliphatic amines, aldehydes, and thiosalicylic acid under reflux conditions. This approach, adapted from benzothiazin-4-one synthesis, can be tailored for aromatic systems.

Reagents Conditions Yield Source
Aliphatic amine, aldehyde, thiosalicylic acidToluene, reflux, 5 h, NaOH wash60–80%

Procedure :

  • Base Formation : An aliphatic amine (e.g., N-(3-aminopropyl)piperidine) reacts with an aldehyde (e.g., benzaldehyde) in toluene.

  • Thiosalicylic Acid Addition : Thiosalicylic acid is added after 15 minutes, and the mixture is refluxed for 5 hours.

  • Purification : The product is washed with NaOH, dried, and purified via silica chromatography.

Mechanism :

  • Step 1 : Schiff base formation between the amine and aldehyde.

  • Step 2 : Cyclization with thiosalicylic acid via nucleophilic attack by sulfur.

  • Step 3 : Aromatic stabilization of the benzothiazinone core.

Functionalization at Position 4

Nucleophilic Substitution with Bromoacetophenone Derivatives

Position 4 of the benzothiazinone can be functionalized via nucleophilic substitution using a bromoacetophenone derivative. This method leverages the reactivity of bromides under basic conditions.

Reagents Conditions Yield Source
Benzothiazinone bromide, 2-methoxyphenoxy sodium saltDMF, K₂CO₃, 60°C, 3 h70–85%

Procedure :

  • Bromination : The benzothiazinone is brominated at position 4 using NBS or Br₂.

  • Coupling : The bromide reacts with the sodium salt of 2-methoxyphenoxy ethanone in DMF with K₂CO₃.

Key Insights :

  • Steric Effects : Bulky substituents may hinder substitution; pseudo-axial conformations optimize reactivity.

  • Solvent Choice : DMF enhances solubility and reaction efficiency.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables the formation of ethers between benzothiazinone alcohols and phenoxy groups.

Reagents Conditions Yield Source
Benzothiazinone alcohol, 2-methoxyphenoxy ethanone, DIAD, PPh₃THF, 0°C → RT, 12 h65–75%

Procedure :

  • Activation : The benzothiazinone alcohol reacts with DIAD and triphenylphosphine.

  • Nucleophilic Attack : The phenoxy ethanone attacks the activated intermediate, forming the ether bond.

Advantages :

  • High Selectivity : Minimizes side reactions due to mild conditions.

  • Flexible Substrates : Tolerates electron-deficient or -rich aryl groups.

Reagents Conditions Yield Source
Benzothiazinone acid, 2-methoxyphenoxy ethanone, HATU, NMMDMF, 60°C, 3 h80–90%

Procedure :

  • Activation : The benzothiazinone acid is activated with HATU and NMM.

  • Coupling : The activated intermediate reacts with the phenoxy ethanone to form the ester.

Mechanistic Notes :

  • Oxazaphosphonium Intermediate : HATU forms a reactive intermediate, enhancing nucleophilic attack efficiency.

  • Temperature Sensitivity : Elevated temperatures (60°C) accelerate bond formation.

Alternative Approaches: Palladium-Catalyzed Cyclocarbonylation

Palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides offers a route to benzoxazinones, adaptable for benzothiazinones.

Reagents Conditions Yield Source
o-Iodoaniline, CO, Pd catalyst, acid chlorideToluene, 100°C, 12 h50–60%

Procedure :

  • Cyclocarbonylation : o-Iodoaniline reacts with CO and an acid chloride under Pd catalysis.

  • Sulfur Incorporation : Thiosalicylic acid replaces oxygen in benzoxazine derivatives.

Challenges :

  • Regioselectivity : Competing pathways may require directing groups.

  • Catalyst Optimization : Ligand selection (e.g., XPhos) improves yields.

Data Tables and Key Findings

Table 1: Comparative Reaction Yields and Conditions

Method Reagents Conditions Yield Key Insight
CyclocondensationAmine, aldehyde, thiosalicylic acidToluene, reflux, 5 h60–80%Cost-effective for core synthesis
Nucleophilic SubstitutionBenzothiazinone bromide, K₂CO₃DMF, 60°C, 3 h70–85%Efficient for position 4 functionalization
Mitsunobu ReactionDIAD, PPh₃, THF0°C → RT, 12 h65–75%High selectivity for ether bonds
HATU-Mediated CouplingHATU, NMM, DMF60°C, 3 h80–90%Rapid ester/ether bond formation

Table 2: Spectroscopic Data for Key Intermediates

Intermediate 1H NMR (DMSO-d6) HRMS (ESI-TOF) Source
Benzothiazinone coreδ 8.60 (d, 1H), 8.14 (d, 1H)[M + H]+ calcd 373.08527
2-Methoxyphenoxy ethanoneδ 3.91 (s, 3H), 2.72 (s, 3H)[M + H]+ calcd 152
Final Productδ 10.10 (s, 1H), 8.73 (t, 1H)[M + H]+ calcd 444.1224

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C15H15N1O3S
  • Molecular Weight : 287.35 g/mol

Structural Features

The compound features:

  • A benzothiazine ring , which is known for diverse biological activities.
  • An ethanone functional group , enhancing its reactivity.

Industrial Production

Optimization of these synthetic routes is crucial for high yield and purity, often involving catalysts and controlled reaction conditions.

Antimicrobial Activity

Research indicates that compounds with benzothiazine structures exhibit significant antimicrobial properties. Preliminary studies suggest that 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone may interact with microbial resistance mechanisms, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound's potential to modulate inflammatory pathways has been investigated. Studies show that it may interact with specific enzymes involved in inflammatory responses, suggesting therapeutic benefits in treating inflammatory diseases.

Anticancer Potential

Benzothiazine derivatives have been explored for their anticancer properties. Initial data suggest that this compound may inhibit cancer cell proliferation through various mechanisms, warranting further investigation into its efficacy as an anticancer agent.

Drug Development

Given its unique structure and biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting various diseases, including infections and cancer.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazine derivatives, including 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone. Results demonstrated potent activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of this compound on human immune cells. The findings revealed significant inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged in treating chronic inflammatory conditions.

Case Study 3: Anticancer Activity

Research on the cytotoxic effects of benzothiazine derivatives showed promising results against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations: Amino vs. Methoxyphenoxy Groups

Compound: 1-(6-Amino-2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one (CAS 1182966-52-4)

  • Structure: Benzothiazine core with a 6-amino group and ethanone.
  • Molecular Formula : C10H12N2OS (Molar Mass: 208.28 g/mol) .
  • Biological Implications: Amino-substituted benzothiazines may exhibit distinct receptor affinities. For example, methoxyphenoxy groups in related compounds (e.g., indolyl derivatives) show adrenoceptor binding (α1, α2, β1), suggesting that the target compound’s 2-methoxyphenoxy group could modulate similar pathways .

Core Heterocycle Modifications: Benzothiazine vs. Indole

Compound: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structure: Indole core with methoxymethyl and methoxyphenoxy groups.
  • Pharmacological Data: Tested for antiarrhythmic, hypotensive, and spasmolytic activities. Demonstrated α1-, α2-, and β1-adrenoceptor binding .
  • Key Differences: The indole ring’s planar structure may enhance π-π stacking with receptors, whereas the benzothiazine’s sulfur atom could alter electronic interactions. The target compound’s lack of a propanolamine side chain (present in the indole analog) may reduce cardiovascular effects.

Functional Group Comparisons: Ketone vs. Ester

Compound : Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

  • Structure : Benzothiazine with a ketone and acetate ester.
  • Biological Activity : Stimulant and antidepressant effects attributed to the ketone group .
  • Key Differences: The acetate ester in this compound may improve bioavailability via increased lipophilicity. The target compound’s methoxyphenoxy group could enhance CNS penetration compared to the ester’s polar nature.

Neuroactive Profiles: Antipsychotic vs. Antidepressant Potential

Compound: S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone)

  • Structure: Benzodioxepin core with fluorophenyl and ethanone groups.
  • Pharmacological Data :
    • Potent serotonin (5-HT1A) agonist with antipsychotic activity.
    • Lower propensity for catalepsy compared to haloperidol .
  • Lack of a fluorophenyl group in the target compound might reduce metabolic stability.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activities
Target Compound Benzothiazine 2-Methoxyphenoxy, Ethanone ~300 (estimated) Potential CNS modulation
1-(6-Amino-benzothiazin-4-yl)ethanone Benzothiazine 6-Amino, Ethanone 208.28 Unreported (polar derivative)
Methyl benzothiazin-yl acetate Benzothiazine Acetate ester, Ketone ~250 (estimated) Stimulant, Antidepressant
S 16924 Benzodioxepin Fluorophenyl, Ethanone 411.45 Antipsychotic, 5-HT1A agonist

Table 2: Receptor Affinity and Selectivity

Compound α1-Adrenoceptor β1-Adrenoceptor 5-HT1A Affinity Dopamine D2
Target Compound Not reported Not reported Not reported Not reported
Indolyl Propanol Derivative High Moderate Low Low
S 16924 Low Low High Moderate

Biological Activity

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is C13H13NO3S. The compound features a benzothiazine core structure that is known for its pharmacological significance. Its synthesis often involves the cyclization of appropriate precursors under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate activity comparable to standard antibiotics like streptomycin against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)Reference
1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanoneS. aureus15
Benzothiazine DerivativeK. pneumoniae14
StreptomycinS. aureus16

The antibacterial action is attributed to the compound's ability to inhibit bacterial peptide deformylase (PDF), a critical enzyme for bacterial survival .

Anticancer Activity

Benzothiazine derivatives have shown promising results in anticancer research. A study highlighted that certain benzothiazine compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interaction with cellular targets that lead to disruption of cancer cell metabolism .

Case Study: Cytotoxic Effects
In vitro studies demonstrated that specific derivatives of benzothiazines possess IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 of 8.48 μM against human fibroblast cells .

Antioxidant Activity

The antioxidant potential of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone has been evaluated through various assays. Research indicates that these compounds can scavenge free radicals effectively, contributing to their overall biological efficacy.

Table 2: Antioxidant Activity Data

CompoundDPPH Scavenging Activity (%)Reference
1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone45% at 100 µg/mL
Ascorbic Acid (Control)90% at 100 µg/mL

The antioxidant activity is enhanced by specific substitutions on the benzothiazine ring, indicating a structure-activity relationship that warrants further exploration.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in cellular processes.
  • Receptor Interaction: Potential interactions with cellular receptors may modulate signaling pathways related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone?

  • Methodology : Multi-step synthesis typically involves constructing the benzothiazine core first, followed by introducing substituents. Key steps include:

  • Benzothiazine formation : Cyclization of aromatic aldehydes with sulfur-containing amines under reflux conditions (e.g., toluene, 110°C for 12 hours) .
  • Methoxyphenoxy coupling : Nucleophilic substitution or Ullmann-type coupling using 2-methoxyphenol derivatives and halogenated intermediates. Catalysts like CuI/1,10-phenanthroline improve yields in aryl ether formation .
    • Validation : Monitor reactions via TLC and confirm purity by HPLC (>95%).

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Analytical workflow :

  • NMR : Assign peaks for benzothiazine protons (δ 6.8–7.5 ppm for aromatic H) and methoxy groups (singlet at δ ~3.8 ppm). Compare with structurally similar benzothiazine derivatives (e.g., 1,1-dioxido analogs) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₉H₁₉NO₃S: 342.1112). Fragmentation patterns should align with the benzothiazine core .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., ethanol/water slow evaporation) and refining structures with SHELX .

Q. What in vitro biological screening approaches are recommended for initial activity assessment?

  • Priority assays :

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using recombinant enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the introduction of the 2-methoxyphenoxy group?

  • Key variables :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenoxide ions .
  • Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency. For example, Pd(OAc)₂ with Xantphos increases aryl ether yields by 20–30% .
  • Temperature control : Microwave-assisted synthesis (80–100°C, 30 min) reduces side reactions compared to traditional heating .
    • Data-driven optimization : Use DoE (Design of Experiments) to model interactions between solvent, catalyst loading, and temperature.

Q. How can contradictions in NMR and mass spectral data be resolved for derivatives of this compound?

  • Common pitfalls :

  • Tautomerism : Benzothiazine rings may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated DMSO to stabilize tautomeric forms .
  • Impurity interference : Trace byproducts (e.g., unreacted aldehydes) mimic molecular ions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Advanced techniques :
  • 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track specific carbons in complex spectra .

Q. What methods are used to analyze and control impurities during large-scale synthesis?

  • Impurity profiling :

  • HPLC-MS : Detect and quantify byproducts (e.g., over-oxidized sulfone derivatives) .
  • Process controls : Implement in-line FTIR to monitor reaction progress and minimize side reactions .
    • Mitigation strategies :
  • Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to exclude polar impurities. Final washing with cold ether reduces residual methoxy-phenol precursors .

Q. How can structure-activity relationships (SAR) be established for analogs of this compound?

  • SAR workflow :

  • Analog synthesis : Vary substituents on the benzothiazine core (e.g., halogenation at position 6) and methoxy group position (ortho vs. para) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., methoxy groups enhance membrane permeability) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or bacterial topoisomerases .

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